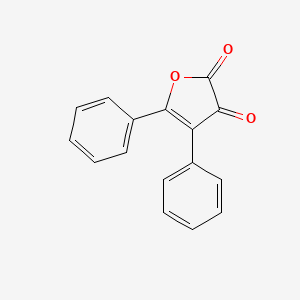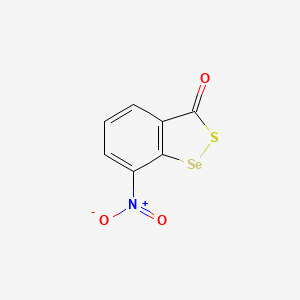
4,5-Diphenylfuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenylfuran-2,3-dione is a chemical compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the furan ring at positions 4 and 5, and two carbonyl groups at positions 2 and 3. It is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Diphenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with azirine. This reaction requires higher temperatures to generate benzoylphenylketene from the furanedione . Another method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
4,5-Diphenylfuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Diphenylfuran-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .
Comparaison Avec Des Composés Similaires
4,5-Diphenylfuran-2,3-dione can be compared with other similar compounds, such as:
Dihydronaphthofurans: These compounds have a similar furan ring structure but are fused with an arene ring, giving them different chemical and biological properties.
Paal-Knorr Furans: These are synthesized through the Paal-Knorr reaction and have varying substituents on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
146463-39-0 |
|---|---|
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4,5-diphenylfuran-2,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
QXSVEMMTKASTIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)






